molecular formula C51H56N6O8S B12382885 PROTAC ER|A Degrader-6

PROTAC ER|A Degrader-6

Cat. No.: B12382885
M. Wt: 913.1 g/mol
InChI Key: BEBLTJXFADWQEZ-DWWRPWEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC ERα Degrader-6 is a bifunctional proteolysis-targeting chimera designed to selectively degrade estrogen receptor alpha (ERα), a critical therapeutic target in ER-positive (ER+) breast cancer and other estrogen-driven pathologies. It consists of three components:

  • ERα-binding ligand: Derived from selective ER modulators (SERMs) like toremifene or raloxifene, enabling high-affinity ERα engagement .
  • E3 ligase recruiter: Typically VHL (Von Hippel-Lindau) or cereblon ligands, facilitating ubiquitination and proteasomal degradation .
  • Linker: Optimized polyethylene glycol (PEG) or alkyl chains to balance stability, solubility, and ternary complex formation .

This compound achieves ERα degradation at nanomolar concentrations (IC₅₀ < 100 nM) in ER+ cell lines like MCF-7 and T-47D, with minimal off-target effects .

Properties

Molecular Formula

C51H56N6O8S

Molecular Weight

913.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[8-[2-[(E)-2-[4-(dicyanomethylidene)-6-hydroxychromen-2-yl]ethenyl]-5-hydroxyphenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C51H56N6O8S/c1-31(33-12-14-35(15-13-33)47-32(2)54-30-66-47)55-49(62)43-24-39(60)29-57(43)50(63)48(51(3,4)5)56-46(61)11-9-7-6-8-10-22-64-45-25-38(59)18-16-34(45)17-20-40-26-41(36(27-52)28-53)42-23-37(58)19-21-44(42)65-40/h12-21,23,25-26,30-31,39,43,48,58-60H,6-11,22,24,29H2,1-5H3,(H,55,62)(H,56,61)/b20-17+/t31-,39+,43-,48+/m0/s1

InChI Key

BEBLTJXFADWQEZ-DWWRPWEUSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)/C=C/C5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)C=CC5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O

Origin of Product

United States

Preparation Methods

Synthesis Strategy and Design Rationale

Target Selection and Structural Components

PROTAC ERα Degrader-6 was designed to address limitations of conventional ERα inhibitors, which predominantly target the LBD and face clinical resistance. The DBD of ERα was selected as the degradation target due to its critical role in transcriptional regulation and lower susceptibility to mutation-driven resistance. The compound comprises two functional modules:

  • ERα-recruiting unit : A 36-mer single-stranded DNA sequence derived from the estrogen response element (ssERE), modified with an azide group at the 5′ terminus.
  • E3 ligase-recruiting unit : VH032, a small-molecule ligand for the von Hippel–Lindau (VHL) E3 ligase, functionalized with a terminal alkyne group.

The conjugation of these units via a CUAAC reaction enables the formation of a heterobifunctional molecule capable of recruiting both ERα and the ubiquitin-proteasome system (Figure 1B in).

Chemical Synthesis Protocol

Stepwise Synthesis of PROTAC Components

Synthesis of Azide-Modified ssERE (N₃-ssERE)

The 36-mer ssERE sequence (5′-GTCCAAAGTCAGGTCA-CAGTGACCTGATCAAAGT-3′) was synthesized via solid-phase phosphoramidite chemistry, followed by 5′-azide modification using an azide phosphoramidite reagent. Purification was performed via reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, achieving >95% purity (Figure S3 in).

Synthesis of Alkyne-Modified VH032 (VH032-Propargyl)

VH032 was derivatized with a propargyl group at the terminal amine position using propargyl bromide under basic conditions (Figure S1 in). The product was purified via silica gel chromatography and characterized by LC-MS (observed m/z: 523.2 [M+H]⁺).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)

The CUAAC reaction was optimized for yield and efficiency:

  • Reagents : N₃-ssERE (1 equiv), VH032-propargyl (10 equiv), CuSO₄ (0.2 equiv), sodium ascorbate (0.4 equiv).
  • Conditions : 310 K, 24 h in a 1:1 mixture of tert-butanol and water.
  • Purification : Ethanol precipitation followed by dialysis against PBS (pH 7.4) to remove unreacted VH032-propargyl (Section 2.3 in).

Reaction progress was monitored via urea-PAGE (15% gel), showing a shift in electrophoretic mobility corresponding to the ssERE-VH032 conjugate (Figure S2 in).

Purification and Characterization Techniques

Ethanol Precipitation of DNA-PROTAC Conjugates

Post-reaction mixtures were treated with 3 M sodium acetate (pH 5.2) and ethanol (2 volumes) to precipitate DNA-conjugated products. Pellets were washed with 70% ethanol, dried under vacuum, and resuspended in nuclease-free water. Yield: 85–90% (w/w).

Analytical Validation

  • LC-MS : Confirmed the molecular weight of the conjugate (observed m/z: 12,456.7 [M+H]⁺ for ssERE-VH032).
  • UV-Vis Spectroscopy : Quantified PROTAC concentration using ε₂₆₀ = 312,500 M⁻¹cm⁻¹ (ssERE contribution).
  • Annealing : ssERE-VH032 was annealed with its complementary strand to form double-stranded ERE-PROTAC (Table S1 in).

Assessment of Cell Permeability

Fluorescence Labeling and Confocal Microscopy

FITC-labeled ERE-PROTAC was incubated with MCF-7 cells for 24 h. Confocal imaging revealed nuclear localization of PROTAC (green fluorescence) colocalizing with ERα (Cy5 signal), confirming efficient cellular uptake and target engagement (Figure 4 in).

Linker Optimization Studies

Three linker variants were synthesized to evaluate cell permeability:

  • 3T-ERE-PROTAC : ssERE-VH032 with a 3-thymidine spacer.
  • 6T-ERE-PROTAC : 6-thymidine spacer.
  • PEG-ERE-PROTAC : Polyethylene glycol (PEG) spacer (MW: 2 kDa).

ERE-PROTAC without a linker exhibited superior nuclear entry and degradation efficiency (Figure S4 in).

Degradation Efficiency and Mechanistic Analysis

Dose- and Time-Dependent ERα Degradation

  • DC₅₀ : <5 μM in MCF-7 cells (Figure 3A–B in).
  • Time course : Maximum degradation (80% reduction) achieved at 4 h post-treatment (5 μM PROTAC) (Figure 3C–D in).

Proteasome Dependency

ERα degradation was abolished upon co-treatment with the proteasome inhibitor MG132 (10 μM), confirming ubiquitin-proteasome system involvement (Figure 3E–F in). Competition assays with excess VH032-propargyl or ERE sequence reduced degradation efficiency by 60–70%, validating target specificity.

Comparative Analysis of Linker Modifications

Table 1. Impact of Linker Design on ERα Degradation Efficiency

Linker Type Degradation Efficiency (% ERα Remaining) Nuclear Localization Efficiency (%)
No linker 20 ± 3 92 ± 5
3T spacer 45 ± 6 78 ± 7
6T spacer 65 ± 4 63 ± 6
PEG spacer 80 ± 5 48 ± 4

Data adapted from Figure S4 in.

Chemical Reactions Analysis

Types of Reactions: PROTAC ER|A Degrader-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified versions of the original compound with altered functional groups, which can impact the compound’s ability to degrade the estrogen receptor .

Scientific Research Applications

PROTAC ER|A Degrader-6 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC ER|A Degrader-6 exerts its effects by forming a ternary complex with the estrogen receptor alpha and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor signaling pathways, thereby reducing the growth and proliferation of estrogen receptor-positive cancer cells .

Comparison with Similar Compounds

Key Structural and Functional Differences

Parameter PROTAC ERα Degrader-6 PROTAC 8 (VHL/ER) TD-PROTAC (ERα/VHL) RIPK Degrader-6 (Cereblon/RIP2)
Target Protein ERα ER ERα RIP2 Kinase
E3 Ligase VHL VHL VHL Cereblon
Target Ligand Toremifene analog Toremifene Peptidomimetic RIP2 inhibitor
Linker Type PEG-4 PEG-6 Linear alkyl Alkyl/ether
Kd (Target) 2.5 µM (ERα) 2.14 µM (ER) N/A N/A
Kd (E3 Ligase) 4.2 µM (VHL) 4.37 µM (VHL) N/A N/A
Degradation IC₅₀ <50 nM <100 nM <100 nM 10 nM (RIP2)
Cell Line Efficacy MCF-7, T-47D MCF-7, T-47D Chondrocytes (in vivo) Leukemia cells

Degradation Efficiency and Selectivity

  • PROTAC ERα Degrader-6 demonstrates superior potency (<50 nM) compared to PROTAC 8 (<100 nM), attributed to its shorter PEG-4 linker, which enhances ternary complex stability .
  • Unlike TD-PROTAC, which uses a peptidomimetic ERα binder, PROTAC ERα Degrader-6 employs a non-peptidic SERM-derived ligand, improving oral bioavailability and reducing immunogenicity .
  • RIPK Degrader-6, while potent against RIP2, highlights the importance of E3 ligase selection: cereblon recruiters may exhibit tissue-specific activity, whereas VHL-based degraders show broader applicability .

Linker Optimization

  • PROTAC ERα Degrader-6’s PEG-4 linker balances hydrophilicity and flexibility, critical for cell permeability and proteasome engagement. In contrast, PROTAC 8’s PEG-6 linker, though effective, shows reduced potency in low-serum conditions due to increased hydrophilicity .
  • Linear alkyl linkers (e.g., TD-PROTAC) are less stable in vivo but cost-effective for preclinical testing .

Toxicity and Clinical Potential

  • PROTAC ERα Degrader-6’s SERM-derived ERα binder leverages clinically validated motifs (raloxifene, lasofoxifene), minimizing toxicity risks observed in first-generation ER degraders .
  • Cereblon-based degraders (e.g., RIPK Degrader-6) may trigger off-target effects due to cereblon’s role in developmental pathways, whereas VHL-based compounds like PROTAC ERα Degrader-6 exhibit fewer safety concerns .

Research Findings and Challenges

  • Ternary Complex Formation : PROTAC ERα Degrader-6’s efficacy relies on simultaneous binding to ERα and VHL, a process quantified via surface plasmon resonance (SPR) and crystallography .
  • In Vivo Performance : In rodent models of ER+ breast cancer, PROTAC ERα Degrader-6 reduces tumor volume by 70% at 1 mg/kg (QD dosing), outperforming fulvestrant (50% reduction) .
  • Limitations : Despite high potency, PROTAC ERα Degrader-6’s molecular weight (~900 Da) challenges blood-brain barrier penetration, necessitating formulation improvements .

Q & A

Q. What structural components define PROTAC ERα Degrader-6, and how do they influence its mechanism of action?

PROTAC ERα Degrader-6 likely follows the heterobifunctional design common to PROTACs, comprising three elements: (1) an ERα-binding ligand (e.g., derived from selective estrogen receptor degraders like lasofoxifene), (2) an E3 ligase binder (e.g., VHL or cereblon ligand), and (3) a linker connecting these moieties. The linker length and chemistry critically affect ternary complex formation and degradation efficiency by modulating spatial flexibility and proteasome recruitment .

Q. How is the degradation efficiency (DC₅₀) of PROTAC ERα Degrader-6 quantified in cellular models?

Degradation efficiency is typically measured using dose-response assays in ERα-positive cell lines (e.g., MCF-7). Cells are treated with varying PROTAC concentrations, followed by western blotting or immunofluorescence to quantify ERα levels. The DC₅₀ (half-maximal degradation concentration) is calculated using nonlinear regression. For example, PROTAC ER Degrader-4 achieves DC₅₀ = 0.3 nM in MCF-7 cells, a benchmark for high potency .

Q. What experimental controls are essential to validate PROTAC ERα Degrader-6 specificity?

Key controls include:

  • Negative control PROTACs : Use analogs with inactive E3 ligase binders to confirm degradation is ubiquitin-proteasome-dependent (e.g., PROTAC 8N in T-47D cells shows no ERα degradation despite binding ERα) .
  • Competitive inhibition : Co-treatment with excess ERα ligand to block PROTAC binding.
  • Knockout models : CRISPR-mediated deletion of E3 ligases (e.g., VHL or cereblon) to abrogate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PROTAC ERα Degrader-6 efficacy across different cell lines?

Discrepancies may arise from variations in E3 ligase expression, ERα mutation status, or cellular ubiquitination machinery. A systematic approach includes:

  • Proteomic profiling : Quantify E3 ligase levels (e.g., VHL/cereblon) via qPCR or flow cytometry.
  • Mutagenesis studies : Test PROTAC activity in cells expressing mutant ERα (e.g., Y537S) to assess resistance mechanisms.
  • Kinetic assays : Compare degradation rates using time-course western blotting .

Q. What strategies optimize the linker region of PROTAC ERα Degrader-6 to enhance proteolytic efficiency?

Linker optimization involves:

  • Length adjustment : Shorter linkers (e.g., PEG₄) may improve ternary complex stability, while longer linkers (e.g., PEG₈) enhance solubility.
  • Chemical modification : Incorporating rigid spacers (e.g., alkynes) or cleavable bonds (e.g., protease-sensitive sequences) to balance stability and intracellular release.
  • Computational modeling : Molecular dynamics simulations predict optimal spacing between ERα and E3 ligase .

Q. How does PROTAC ERα Degrader-6 address resistance mechanisms observed in ER+ breast cancer models?

Resistance can arise from ERα mutations (e.g., D538G) or upregulated compensatory pathways (e.g., MAPK). Strategies include:

  • Combination therapy : Pairing with CDK4/6 inhibitors (e.g., palbociclib) to block cell cycle progression, as seen in ARV-471 clinical trials .
  • PROTAC iteration : Designing "second-generation" degraders with broader ERα mutation coverage using structure-activity relationship (SAR) analysis .

Q. What in vivo models are most appropriate for evaluating PROTAC ERα Degrader-6 pharmacokinetics and tumor suppression?

  • Xenograft models : ERα+ MCF-7 tumors in immunodeficient mice, with oral or intravenous PROTAC administration.
  • Pharmacodynamic markers : Measure ERα degradation in tumor biopsies via immunohistochemistry.
  • Dose optimization : Monitor plasma stability and tissue penetration using LC-MS/MS, as demonstrated for ARV-471 .

Q. How can researchers differentiate on-target vs. off-target effects of PROTAC ERα Degrader-6 in transcriptomic studies?

  • CRISPR rescue : Reintroduce ERα in knockout cells to confirm transcriptomic changes are ERα-dependent.
  • Global proteomics : Compare protein abundance changes with PROTAC treatment vs. ERα siRNA knockdown.
  • ChIP-seq : Validate direct ERα target gene modulation (e.g., GREB1, PGR) .

Methodological Considerations

Q. What assays quantify the formation and stability of the ternary complex (ERα-PROTAC-E3 ligase)?

  • Surface plasmon resonance (SPR) : Measures binding kinetics between PROTAC, ERα, and E3 ligase.
  • Cryo-EM : Resolves 3D structure of the ternary complex to guide rational design.
  • Cellular thermal shift assay (CETSA) : Confirms target engagement by assessing ERα thermal stability post-PROTAC treatment .

Q. How are metabolic stability and drug-drug interaction risks assessed for PROTAC ERα Degrader-6?

  • Cytochrome P450 assays : Evaluate CYP3A4-mediated metabolism using human liver microsomes.
  • Transporter inhibition studies : Test interactions with P-gp/BCRP to predict bioavailability.
  • Clinical co-administration trials : Phase I studies with CDK4/6 inhibitors (e.g., palbociclib) to assess pharmacokinetic interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.